molecular formula C6H10F2O B12861260 4,4-Difluoro-2-hexanone

4,4-Difluoro-2-hexanone

Cat. No.: B12861260
M. Wt: 136.14 g/mol
InChI Key: MRCMIUQTTVTYKH-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-hexanone (CAS: 86154-55-4) is a fluorinated aliphatic ketone characterized by a six-carbon chain with two fluorine atoms at the 4-position and a ketone group at the 2-position. Fluorination at symmetric positions (4,4') enhances its electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing nature of fluorine atoms, which polarize the carbonyl group, increasing susceptibility to nucleophilic attack .

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

4,4-difluorohexan-2-one

InChI

InChI=1S/C6H10F2O/c1-3-6(7,8)4-5(2)9/h3-4H2,1-2H3

InChI Key

MRCMIUQTTVTYKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(=O)C)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluoro-2-hexanone can be synthesized through several methods. One common approach involves the fluorination of hexanone derivatives. For example, the reaction of 2-hexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield 4,4-difluoro-2-hexanone . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of 4,4-difluoro-2-hexanone may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced fluorinating agents can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hexanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Difluoro-2-hexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-hexanone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards certain biological targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 4,4-Difluoro-2-hexanone and related compounds:

Compound Name CAS Number Molecular Formula Functional Groups Key Structural Features
4,4-Difluoro-2-hexanone 86154-55-4 C₆H₁₀F₂O Ketone, Difluoro Linear chain, F at C4, ketone at C2
4,4-Difluorocyclohexanone 22515-18-0 C₆H₈F₂O Cyclic ketone, Difluoro Six-membered ring, F at C4, ketone
4,4'-Difluorodiphenylmethane 457-68-1 C₁₃H₁₀F₂ Aromatic, Difluoro Two benzene rings linked by CH₂, F at para positions
4-Methyl-2-hexanol 2313-61-3 C₇H₁₆O Alcohol Linear chain, OH at C2, methyl at C4

Key Observations :

  • Linear vs. Cyclic Backbones: 4,4-Difluoro-2-hexanone’s linear chain contrasts with 4,4-difluorocyclohexanone’s ring structure, leading to differences in steric hindrance and solubility. Cyclohexanone derivatives often exhibit higher boiling points due to increased molecular rigidity .
  • Aromatic vs. Aliphatic Fluorination: 4,4'-Difluorodiphenylmethane contains aromatic fluorine atoms, which stabilize the molecule via resonance, unlike aliphatic fluorine in 4,4-Difluoro-2-hexanone. This affects applications in electronics and polymer chemistry .
  • Functional Group Reactivity: The ketone group in 4,4-Difluoro-2-hexanone is more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol group in 4-methyl-2-hexanol, which undergoes oxidation or esterification .

Physicochemical Properties

  • Boiling Point: Aliphatic ketones (e.g., 2-hexanone: 127°C) typically have lower boiling points than cyclohexanone derivatives (e.g., 4,4-difluorocyclohexanone: ~180°C) due to reduced molecular symmetry and weaker London forces in linear chains.
  • Solubility: Fluorination increases hydrophobicity. 4,4-Difluoro-2-hexanone is likely less water-soluble than non-fluorinated analogs but more soluble than aromatic difluoro compounds like 4,4'-difluorodiphenylmethane.

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